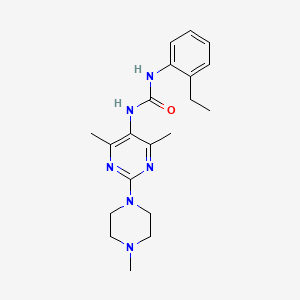

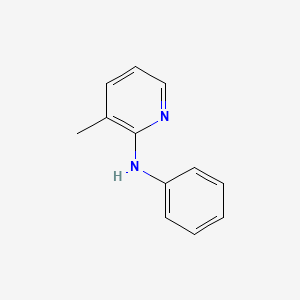

3-Methyl-N-phenylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

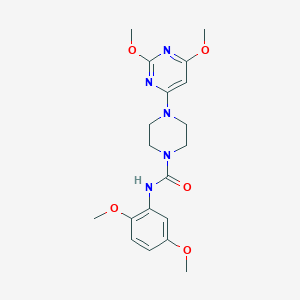

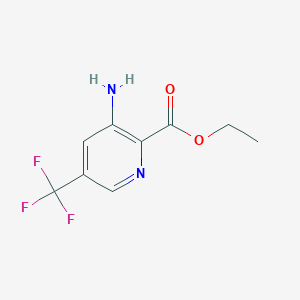

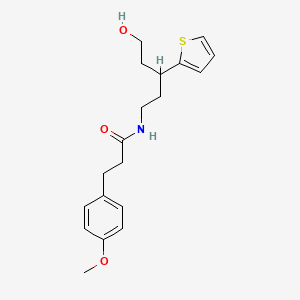

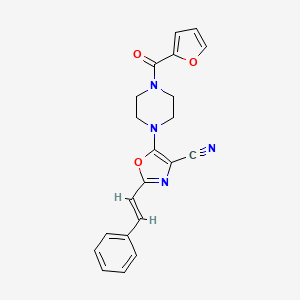

3-Methyl-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C12H12N2. It has a molecular weight of 184.24 .

Synthesis Analysis

The synthesis of amines like 3-Methyl-N-phenylpyridin-2-amine can involve several methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide . Another method involves the use of Sonogashira couplings and substitution reactions .Molecular Structure Analysis

The molecular structure of 3-Methyl-N-phenylpyridin-2-amine can be analyzed using various tools such as MolView . This tool allows for the conversion of a drawn molecule into a 3D model which can then be viewed and analyzed .Chemical Reactions Analysis

Amines like 3-Methyl-N-phenylpyridin-2-amine can undergo a variety of reactions. These include alkylation by reaction with a primary alkyl halide, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and reactions involving alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-N-phenylpyridin-2-amine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Palladium-Catalyzed Direct Ortho Arylation: 3-Methyl-N-phenylpyridin-2-amine demonstrates its utility in palladium(II)-catalyzed direct ortho arylation through C-H activation. This process, employing palladium(II) acetate as a catalyst, shows promising results in generating ortho-arylated products. The reaction exhibits good functional group compatibility and has been explored for synthesizing compounds like N-(4-methylpyridin-2-yl)-9H-carbazole and others (Chu et al., 2014).

DNA Interaction Studies

- Reactivity with DNA: The synthesis of heterocyclic N-acetoxyarylamines from compounds like 3-Methyl-N-phenylpyridin-2-amine and their interaction with DNA has been a point of study. These compounds have shown significant DNA modification, supporting the activation mechanism of aromatic amines in vivo (Lutgerink et al., 1989).

Neurotoxicity and Metabolism Research

- Role in Neurotoxicity: Research has explored the N-methylation of 4-substituted pyridines like 3-Methyl-N-phenylpyridin-2-amine in the context of neurotoxicity. Amine N-methyltransferases have been implicated in the conversion of these compounds into neurotoxins, offering insights into metabolic pathways in the brain (Ansher et al., 1986).

Chemical Synthesis and Catalysis

- Heterocyclic Compound Synthesis: The formation of quaternary amines by N-methylation of azaheterocycles, including 3-Methyl-N-phenylpyridin-2-amine, is a key area of research. This process is significant for understanding the broad substrate specificities of amine N-methyltransferases (Crooks et al., 1988).

Crystallography and Structural Analysis

- Structural Characterization: Studies on compounds like 3-Methyl-N-phenylpyridin-2-amine have led to advancements in crystallography. The isolation and characterization of such compounds offer insights into their structural properties, which is crucial for their application in various scientific fields (Rodrigues et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methyl-N-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTYIAUWAWXUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-N-phenylpyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)